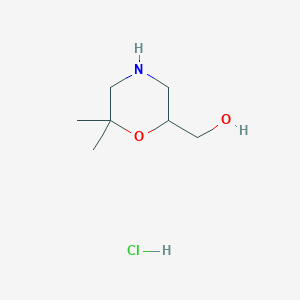

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(6,6-dimethylmorpholin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQEJGQWAORNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)CO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416439-82-1 | |

| Record name | 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves:

- Starting from morpholine derivatives

- Reaction with formaldehyde or related aldehydes to introduce the hydroxymethyl group at the 2-position

- Use of reducing agents to stabilize the product

- Conversion to the hydrochloride salt for increased stability and handling.

Industrial scale synthesis often employs continuous flow reactors to enhance reaction efficiency and scalability. Purification is commonly achieved by crystallization or distillation to isolate the hydrochloride salt in high purity.

Detailed Synthetic Route (Literature-Based)

While direct synthetic procedures for this exact compound are limited in open literature, related morpholine derivatives are synthesized via:

- Methoxylation or alkylation of suitable ketone precursors

- Use of strong Brønsted acids (e.g., sulfuric acid) in methanol solvent to introduce methoxy or hydroxymethyl groups

- Subsequent saponification or hydrolysis steps to yield the desired morpholine alcohol

- Extraction and purification through organic solvents such as toluene or tert-butyl methyl ether

- Control of reaction temperature (often between 20°C to 50°C for initial steps, and up to 160-300°C for decarboxylation or further transformations).

This approach is exemplified in analogous processes for related compounds, indicating that careful control of reaction conditions and solvent systems is critical for optimizing yield and purity.

Stock Solution Preparation and Formulation

For research applications, this compound is prepared into stock solutions with precise molarity, facilitating in vivo and in vitro studies. Typical preparation involves:

- Dissolving the compound in DMSO to create a master stock solution

- Sequential dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve clear formulations suitable for biological assays

- Ensuring clarity at each dilution step by mixing and possibly applying ultrasound or heat to aid dissolution

- Storage recommendations include freezing at -80°C for up to 6 months or at -20°C for shorter durations to maintain stability.

Stock Solution Preparation Table (Example for 1 mg, 5 mg, 10 mg Samples)

| Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 5.5048 | 27.5239 | 55.0478 |

| 5 mM | 1.101 | 5.5048 | 11.0096 |

| 10 mM | 0.5505 | 2.7524 | 5.5048 |

This table guides precise solvent volumes for preparing solutions at desired molarities, critical for reproducible experimental conditions.

Purification and Quality Control

Purification of the hydrochloride salt is typically performed by:

Research Findings and Applications

- The compound’s stereochemistry enables its use as a chiral building block in asymmetric synthesis.

- The hydroxymethyl group facilitates hydrogen bonding, influencing biological activity in medicinal chemistry.

- Research focuses on its interaction with biological molecules, enzyme modulation, and potential pharmaceutical development.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Starting materials | Morpholine derivatives, formaldehyde or aldehydes, reducing agents |

| Reaction conditions | Acid-catalyzed methoxylation or hydroxymethylation; temperatures from 20°C to >160°C |

| Purification techniques | Crystallization, distillation, solvent extraction (toluene, tert-butyl methyl ether) |

| Formulation solvents | DMSO, PEG300, Tween 80, corn oil, water |

| Storage conditions | -80°C (up to 6 months), -20°C (up to 1 month) |

| Purity | Typically >95% |

| Applications | Asymmetric synthesis, medicinal chemistry research, biochemical studies |

Chemical Reactions Analysis

Types of Reactions: (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups, using reagents like alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding aldehydes or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential in various fields, including chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis: It serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for various functionalization reactions.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Aldehydes, ketones |

| Reduction | Alcohol derivatives |

| Substitution | Substituted morpholines |

Biology

- Enzyme Interaction Studies: The compound has been used to investigate enzyme mechanisms and protein interactions. It has shown potential in modulating enzyme activity, which is crucial for understanding biochemical pathways.

Case Study: Enzyme Inhibition

A study assessed the inhibitory effects of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride on bacterial topoisomerases. The results indicated low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, suggesting its potential as a dual inhibitor for antibacterial applications.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | <32 | DNA gyrase |

| <100 | Topo IV |

Medicine

- Therapeutic Potential: The compound is being explored for its pharmacological properties, including its role as a potential therapeutic agent against various diseases.

Study on Antibacterial Activity:

Research has indicated that compounds structurally related to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its properties make it suitable for developing chiral intermediates essential for synthesizing various drugs.

Mechanism of Action

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is structurally similar to other morpholine derivatives, such as morpholine itself and 2-methylmorpholine. its unique substitution pattern and the presence of the hydroxyl group distinguish it from these compounds. The compound's enhanced reactivity and stability make it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and commercial differences between the compound and its analogs:

*Note: Discrepancy exists in the molecular formula reported for the S-enantiomer (C₈H₁₈ClNO vs.

Functional Group and Physicochemical Analysis

- Main Compound : The hydroxymethyl group (-CH₂OH) and hydrochloride salt enhance polarity and aqueous solubility, making it suitable for reactions requiring polar intermediates.

- Predicted collision cross-section (CCS) values for its adducts range from 138.5–147.8 Ų, indicating a larger molecular size compared to the main compound .

- Benzyl-Substituted Analog : The 4-benzyl group significantly increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce water solubility. The R-enantiomer configuration could lead to stereoselective biological activity .

- Enantiomeric Variants: The S-enantiomer (C₈H₁₈ClNO) and main compound (racemic or unspecified configuration) highlight the importance of chirality in drug design, as enantiomers often exhibit differing pharmacokinetic profiles .

Biological Activity

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 181.66 g/mol. Its unique structure includes a dimethyl substitution at the 6-position of the morpholine ring and a hydroxymethyl group at the 2-position, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, influencing their conformation and activity.

Key Mechanisms:

- Enzyme Modulation: The compound has been shown to modulate enzyme activity, impacting metabolic processes crucial for cellular function.

- Receptor Interaction: It interacts with specific receptors, potentially altering signaling pathways related to various diseases.

Biological Activities

-

Antimicrobial Activity:

- Studies have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related morpholine derivatives have shown minimum inhibitory concentration (MIC) values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

- Table 1 summarizes the antibacterial efficacy of related compounds:

Compound Name MIC (μg/mL) Bacterial Strain Compound A <0.03125 S. aureus Compound B 1 E. coli Compound C 4 A. baumannii - Antiviral Activity:

-

Effects on Lipid Membranes:

- Interaction studies suggest that this compound can alter lipid bilayer properties, which may enhance drug delivery systems or influence membrane protein functionality .

Case Studies

Several studies have highlighted the compound's biological relevance:

- Study on Antibacterial Effects: A recent study evaluated the efficacy of this compound in inhibiting multidrug-resistant strains of bacteria. Results indicated significant reductions in bacterial growth, suggesting its potential as an alternative antimicrobial agent .

- Antiviral Research: In vivo studies demonstrated that the compound could reduce dengue virus infection rates in human dendritic cells by modulating immune responses . This opens avenues for exploring its use in treating viral infections.

Q & A

Q. What are the common synthetic routes for (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions with morpholine derivatives. For example:

- Step 1: Hydroxylamine hydrochloride reacts with a precursor in DMSO at 100°C (82% yield) .

- Step 2: Reduction using Fe/NH4Cl in methanol/water (1:1) at 70°C achieves ~60% yield .

Critical factors include temperature control, solvent selection (e.g., DMSO for polar intermediates), and inert atmospheres (N2) to prevent oxidation. Lower yields in steps like POCl3-mediated chlorination (46%) highlight the need for optimized stoichiometry .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

- Chromatography: RP-HPLC with validated methods (e.g., C18 columns, UV detection) ensures purity. Accuracy data for related hydrochlorides show <2% RSD, supporting robustness .

- Spectroscopy: NMR (1H/13C) confirms stereochemistry and functional groups. For example, methyl groups on morpholine appear as singlets at δ 1.2–1.4 ppm, while the methanol moiety shows broad OH signals .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 194.12) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR vs. HPLC purity)?

Answer: Discrepancies often arise from:

- Impurities: Trace byproducts (e.g., desmethyl intermediates) may not elute in HPLC but affect NMR integration. Use orthogonal methods like LC-MS to identify low-abundance species .

- Solvent Artifacts: Residual DMSO in NMR samples can mask signals. Ensure thorough drying and deuterated solvent purity .

- Data Validation: Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-validate with reference standards (e.g., EP/Ph. Eur. guidelines) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

Answer:

- Thermal Stability: TGA/DSC analysis reveals decomposition above 150°C. Store at −20°C in anhydrous conditions to prevent hydrolysis .

- pH Sensitivity: The hydrochloride salt is stable at pH 2–4. Buffered formulations (e.g., citrate) mitigate degradation in aqueous media .

- Light Protection: UV-Vis studies show photooxidation of the morpholine ring; use amber vials for long-term storage .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites. For example, the methanol group’s oxygen has a high Fukui index (f⁻ = 0.15), making it prone to acylations .

- MD Simulations: Solvent-accessible surface area (SASA) analysis in water shows the morpholine ring’s hydrophobicity, guiding solvent selection for reactions .

Methodological Tables

Q. Table 1: Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.